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Compound of Interest

Compound Name: 1-Allyl-2-chlorobenzene

An In-depth Technical Guide to 1-Allyl-2-chlorobenzene: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of 1-allyl-2-chlorobenzene (also
known as o-chloroallylbenzene), a halogenated aromatic compound. The information is
intended for researchers, chemists, and professionals in the fields of organic synthesis and
drug development, focusing on its molecular characteristics, physicochemical properties, and
synthetic methodologies.

Molecular Structure and Identifiers

1-Allyl-2-chlorobenzene is an organic compound characterized by a benzene ring substituted
with a chlorine atom and an allyl group at adjacent (ortho) positions.[1] Its unique structure,
combining the reactivity of an aromatic halide and an alkene, makes it a versatile intermediate
in organic synthesis.

Caption: 2D Molecular Structure of 1-allyl-2-chlorobenzene.

Table 1: Chemical Identifiers and Properties This table summarizes the key identifiers and
physicochemical properties of 1-allyl-2-chlorobenzene.
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Property Value Reference

Molecular Formula CoHoCl [1]

Molecular Weight 152.62 g/mol [2]

Monoisotopic Mass 152.03928 Da [1]

IUPAC Name 1-chloro-2-(prop-2-en-1- 1]
yl)benzene

CAS Number 1587-07-1

SMILES C=CCcC1l=Cc=Ccc=Ci1cCl [1]

INChl=1S/C9H9Cl/c1-2-5-8-6-
InChl [1]
3-4-7-9(8)10/h2-4,6-7H,1,5H2

MMNZJCWUBKBTNG-
InChlKey [1]
UHFFFAOYSA-N

Predicted XlogP 3.6 [1]

Spectroscopic Characterization (Predicted)

While extensive experimental spectra for 1-allyl-2-chlorobenzene are not readily available in
public databases, its spectral characteristics can be reliably predicted based on its constituent
functional groups: an ortho-disubstituted chlorinated benzene ring and a terminal allyl group.

Table 2: Predicted *H and 3C NMR Chemical Shifts The following chemical shifts (in ppm) are
predicted for a CDCIs solvent. Aromatic protons (H-Ar) would exhibit complex splitting patterns.
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Predicted *H Shift Predicted **C Shift

Atom Type Notes
(ppm) (ppm)
) Four distinct signals in
Aromatic 71-75 127 - 138 i
a complex multiplet.[3]
Allyl -CHz- ~3.4 ~35 Typically a doublet.

A multiplet resulting
Allyl -CH= 58-6.1 ~136 from coupling to

adjacent protons.[4]

Two distinct signals,
Allyl =CH: 5.0-5.2 ~116 each appearing as a
doublet of doublets.[4]

) Quaternary carbon, no
Aromatic C-CI - ~134
attached proton.[5]

. Quaternary carbon, no
Aromatic C-C - ~136
attached proton.

Table 3: Predicted Key Infrared (IR) Absorption Bands The IR spectrum is expected to show
characteristic peaks for both the aromatic and alkene moieties.
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Predicted
Functional Group Wavenumber Vibration Type Reference
(cm™)
Aromatic C-H 3030 - 3080 Stretching [6]
Alkenyl =C-H 3020 - 3100 Stretching [7]
Alkane C-H (Allylic) 2850 - 2960 Stretching [7]
Alkene C=C ~1640 Stretching [7]
Aromatic C=C 1450 - 1600 Ring Stretching [6]
Bending
Alkenyl =C-H (Out-of- )
910 and 990 (monosubstituted [7]
plane)
alkene)
Aromatic C-H (Out-of- 50 Bending (ortho-
plane) disubstitution)
Aromatic C-ClI 1000 - 1100 Stretching

Mass Spectrometry Fragmentation

In electron ionization mass spectrometry (EI-MS), 1-allyl-2-chlorobenzene is expected to

exhibit a molecular ion peak cluster ([M]* and [M+2]*) in an approximate 3:1 ratio, which is

characteristic of compounds containing one chlorine atom.[8] The primary fragmentation

pathway involves the loss of the chlorine atom, followed by rearrangement and further

fragmentation of the allyl chain.
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Caption: Predicted EI-MS fragmentation pathway for 1-allyl-2-chlorobenzene.

Synthesis Protocols

The synthesis of 1-allyl-2-chlorobenzene is most commonly achieved via cross-coupling
reactions. Below are detailed protocols for two effective methods: the Grignard reaction and the
Suzuki-Miyaura coupling.

Grignard Reaction (Primary Method)

This classic method involves the formation of an aryl Grignard reagent from an ortho-
dihalobenzene, followed by its reaction with an allyl halide.[9][10]

Experimental Workflow

1-bromo-2-chiorobenzene L[ step1: Grignar u jon Step 2: Intermediate Step 3: Coupling Reaction Step 4: Quenching S rkup Step 6: Purification ) | Final Product
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Caption: Workflow for the synthesis of 1-allyl-2-chlorobenzene via Grignard reaction.
Experimental Protocol:

o Apparatus Setup: A three-necked, oven-dried, round-bottom flask is equipped with a
magnetic stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere
(e.g., nitrogen or argon).

e Grignard Reagent Formation:
o Magnesium turnings (1.2 eq.) are placed in the flask.
o Asmall crystal of iodine is added to activate the magnesium surface.

o A solution of 1-bromo-2-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) is
added dropwise via the dropping funnel to initiate the reaction. The mixture is gently
heated if necessary.

o Once initiated, the remaining solution is added at a rate that maintains a gentle reflux.
After the addition is complete, the mixture is stirred until most of the magnesium is
consumed, yielding 2-chlorophenylmagnesium bromide.[9]

e Coupling Reaction:
o The Grignard solution is cooled to 0°C in an ice bath.

o Allyl chloride (1.1 eq.), dissolved in anhydrous THF, is added dropwise. The reaction is
typically exothermic and the addition rate should be controlled to maintain the temperature
below 10°C.[11]

o After addition, the reaction is allowed to warm to room temperature and stirred for several
hours or until TLC analysis indicates the consumption of the starting material.

o Workup and Purification:

o The reaction is carefully quenched by the slow addition of a saturated aqueous solution of
ammonium chloride (NHaCl).
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o The resulting mixture is transferred to a separatory funnel and extracted three times with
diethyl ether (Et20).

o The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate (MgSOa), filtered, and concentrated under reduced pressure.

o The crude product is purified by flash column chromatography on silica gel to yield pure 1-
allyl-2-chlorobenzene.

Suzuki-Miyaura Coupling (Alternative Method)

The Suzuki-Miyaura coupling is a modern, powerful alternative that uses a palladium catalyst to
couple an aryl halide with an organoboron species.[12] This method offers high functional
group tolerance and generally milder reaction conditions.[13]

Reaction Scheme: 2-chlorophenylboronic acid is reacted with allyl bromide in the presence of a
palladium catalyst (e.g., Pd(PPhs)4) and a base (e.g., K2COs or Cs2CO0O:s) in a suitable solvent
mixture (e.g., Toluene/Water or Dioxane/Water).[14][15]

General Protocol:

o Reactant Mixture: To a flask are added 2-chlorophenylboronic acid (1.0 eq.), allyl bromide
(1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

e Solvent and Degassing: A solvent mixture, such as 1,4-dioxane and water, is added. The
mixture is thoroughly degassed by bubbling argon through it for 10-15 minutes.

o Catalyst Addition: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0)
(0.05 eq.), is added under an argon atmosphere.[15]

o Reaction: The flask is sealed and heated (e.g., to 80-100°C) with vigorous stirring overnight.

o Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted
with an organic solvent. The combined organic layers are dried and concentrated. The final
product is purified via column chromatography.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b074121?utm_src=pdf-body
https://www.benchchem.com/product/b074121?utm_src=pdf-body
https://en.wikipedia.org/wiki/Suzuki_reaction
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://pmc.ncbi.nlm.nih.gov/articles/PMC3776608/
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.youtube.com/watch?v=l5LRdwZRT6E
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b074121#molecular-structure-and-formula-of-1-allyl-2-
chlorobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b074121#molecular-structure-and-formula-of-1-allyl-2-chlorobenzene
https://www.benchchem.com/product/b074121#molecular-structure-and-formula-of-1-allyl-2-chlorobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b074121?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

